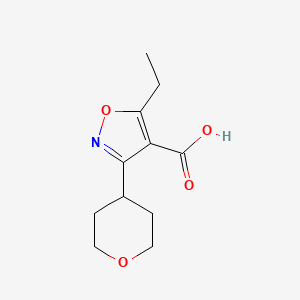

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid

説明

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with an ethyl group at position 5, a tetrahydropyran (oxan-4-yl) moiety at position 3, and a carboxylic acid group at position 4 . The tetrahydropyran substituent introduces stereoelectronic effects and moderate polarity, while the carboxylic acid group enhances solubility in aqueous environments and enables hydrogen bonding. This compound is listed in specialized chemical catalogs but lacks detailed experimental data in the provided evidence .

特性

IUPAC Name |

5-ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-2-8-9(11(13)14)10(12-16-8)7-3-5-15-6-4-7/h7H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUACJGAKFOIYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions. For example, ethylation of the oxazole ring can be achieved using ethyl halides in the presence of a strong base.

Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the oxazole ring with an appropriate oxan-4-yl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

科学的研究の応用

Medicinal Chemistry

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid has shown promise in several therapeutic areas:

- Antimicrobial Activity: Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, studies have demonstrated that modifications to the oxazole structure can enhance antibacterial and antifungal activities, making this compound a potential candidate for developing new antibiotics .

- Immunosuppressive Properties: A series of isoxazole derivatives have been synthesized and tested for their immunosuppressive effects. These compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) and showed potential in managing autoimmune diseases. The mechanism involves modulation of cytokine production and enhancement of apoptosis in immune cells .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

- Polymer Chemistry: The compound can act as a building block for synthesizing novel polymers with specific properties. Its ability to form stable bonds with various functional groups allows for the development of materials with tailored mechanical and thermal properties .

-

Study on Antimicrobial Properties:

A recent study synthesized several derivatives based on the oxazole framework, including this compound. The derivatives were tested against various bacterial strains, showing significant inhibition compared to standard antibiotics. This study highlights the potential of this compound in developing new antimicrobial agents . -

Immunological Activity Evaluation:

Another investigation focused on the immunosuppressive effects of similar isoxazole derivatives. The findings revealed that certain compounds could effectively reduce cytokine levels in PBMCs, suggesting their utility in treating inflammatory conditions .

作用機序

The mechanism of action of 5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its binding affinity and specificity.

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of 5-ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid and its analogs:

Key Differences and Implications

Substituent Effects on Polarity and Solubility: The tetrahydropyran group in the target compound confers moderate polarity compared to the 4-fluorophenyl substituent in , which is more lipophilic. This suggests that the target compound may exhibit better aqueous solubility than the fluorophenyl analog but lower membrane permeability.

The oxadiazole ring in (a 1,2,4-oxadiazole) differs from oxazole in electronic distribution, which could influence reactivity in nucleophilic or electrophilic substitutions.

Functional Group Modifications :

- The ethyl ester in replaces the carboxylic acid, reducing polarity and altering pharmacokinetic properties (e.g., slower metabolism but lower solubility).

Aromatic vs. Non-Aromatic Substituents: The 4-fluorophenyl group in enables π-π stacking interactions in biological systems, which the tetrahydropyran group in the target compound cannot replicate.

生物活性

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a unique structure with an oxazole ring and an oxan group. The synthesis typically involves several steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides.

- Introduction of the Ethyl Group : Alkylation methods are employed to introduce the ethyl group.

- Attachment of the Oxan Group : Nucleophilic substitution reactions facilitate the introduction of the oxan moiety.

The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can modify its biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | S. aureus | 10 |

| E. coli | 15 | |

| Pseudomonas aeruginosa | 20 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Modulation : It could interact with receptors associated with inflammation or infection response.

- Non-covalent Interactions : The oxazole ring allows for hydrogen bonding and π–π interactions with biological macromolecules, enhancing binding affinity .

Comparative Studies

Comparative studies with similar oxazole derivatives have highlighted the unique properties of this compound. For instance, while other derivatives exhibit varying degrees of antimicrobial activity, this compound consistently shows a broader spectrum against both Gram-positive and Gram-negative bacteria.

Table 2: Comparison of Antimicrobial Activities

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| This compound | 10 | Antimicrobial |

| 5-Methyl-3-(oxan-4-yl)-1,2-thiazole | 20 | Antimicrobial |

| 5-Ethyl-3-(tetrahydrofuran)-1,2-thiazole | >50 | Less active |

Case Studies

Recent studies have focused on the development of derivatives based on this compound to enhance its biological activity. For example:

Q & A

What are the recommended safety precautions for handling 5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid in laboratory settings?

Basic Question

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of dust or aerosols.

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .

- Skin Contact: Remove contaminated clothing, wash skin with water for 15 minutes, and consult a physician if irritation occurs .

- Eye Exposure: Rinse eyes with water for 15 minutes, remove contact lenses if present, and seek medical help .

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

What synthetic methodologies are reported for preparing this compound?

Basic Question

Answer:

While direct synthesis routes for the compound are not explicitly detailed in the evidence, analogous heterocyclic syntheses suggest:

- Stepwise Cyclization: Oxazole rings are often constructed via condensation of ethyl oxalyl chloride with hydroxylamine derivatives, followed by functionalization of the oxan-4-yl group .

- Challenges: Moderate yields (32–54%) are common in similar oxadiazole syntheses due to side reactions (e.g., oligomerization). Optimization may involve low-temperature dehydrohalogenation using NaNH₂ in liquid ammonia (-70°C) to suppress byproducts .

How can researchers characterize and resolve discrepancies in spectroscopic data for derivatives of this compound?

Advanced Question

Answer:

- Multi-Technique Validation: Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, oxazole protons typically appear as singlets in ¹H NMR (δ 8.1–8.3 ppm) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

- Cross-Referencing: Compare data with structurally related compounds (e.g., oxazolo-pyridine derivatives) to identify inconsistencies in substituent effects .

What strategies mitigate stability issues during storage or reaction conditions?

Advanced Question

Answer:

- Thermal Stability: Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to temperatures >40°C .

- Moisture Sensitivity: Use desiccants (e.g., silica gel) in storage containers, as oxazole derivatives may hydrolyze under high humidity .

- Inert Atmosphere: Conduct sensitive reactions (e.g., acylations) under nitrogen/argon to prevent oxidation of the oxan-4-yl group .

How can computational modeling aid in predicting the biological activity of this compound?

Advanced Question

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., antimicrobial targets such as dihydrofolate reductase) .

- QSAR Models: Correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity to guide derivative design .

- MD Simulations: Assess binding stability over time (e.g., 100-ns simulations) to prioritize compounds for in vitro testing .

What experimental designs are recommended for evaluating the compound’s enzyme inhibition potential?

Advanced Question

Answer:

- Kinetic Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of target enzymes (e.g., proteases) .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors) .

- Selectivity Screening: Evaluate against related enzymes (e.g., kinase panels) to assess specificity .

How can reaction conditions be optimized for introducing the oxan-4-yl moiety?

Advanced Question

Answer:

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., TfOH) to improve regioselectivity during oxazole ring formation .

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the oxan-4-yl group in substitution reactions .

- Temperature Gradients: Perform reactions at -20°C to 80°C to identify optimal conditions for minimizing side products .

What analytical techniques are critical for purity assessment?

Basic Question

Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Aim for >95% purity .

- TLC: Monitor reactions using silica plates with ethyl acetate/hexane (3:7); oxazole derivatives typically exhibit Rf = 0.4–0.6 .

- Elemental Analysis: Confirm C, H, N composition within ±0.4% of theoretical values .

How do structural modifications (e.g., ethyl vs. methyl substituents) impact bioactivity?

Advanced Question

Answer:

- Steric Effects: Bulkier substituents (e.g., ethyl) may hinder binding to active sites, reducing potency. Compare with methyl analogs via IC₅₀ assays .

- Electron-Withdrawing Groups: Introduce NO₂ or Cl at specific positions to enhance electrophilicity and interaction with nucleophilic residues .

- LogP Optimization: Adjust alkyl chain length to balance solubility and membrane permeability (target LogP ≈ 2–3) .

What protocols ensure reproducibility in scaled-up syntheses?

Advanced Question

Answer:

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor key intermediates .

- Quality by Design (QbD): Identify critical process parameters (e.g., temperature, stoichiometry) via factorial design experiments .

- Batch Records: Document deviations (e.g., <5% yield drop) and adjust reaction times or catalyst loadings accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。